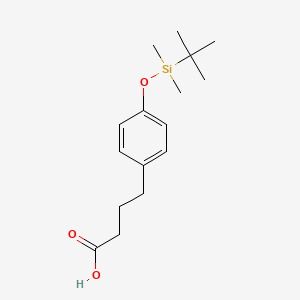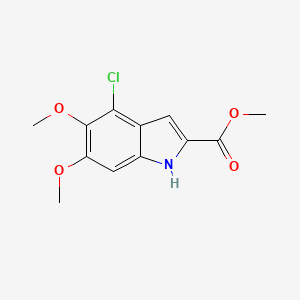
(5-(Allyloxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Allyloxy)pyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an allyloxy group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Allyloxy)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.
化学反応の分析
Types of Reactions: (5-(Allyloxy)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: (5-(Allyloxy)pyridin-3-yl)boronic acid is widely used in organic synthesis as a building block for the construction of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other aromatic systems.
Biology: In biological research, boronic acids are often used as enzyme inhibitors. This compound may be explored for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine: Boronic acids have been investigated for their potential therapeutic applications, including as anticancer agents and proteasome inhibitors. This compound could be studied for similar applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (5-(Allyloxy)pyridin-3-yl)boronic acid largely depends on its interaction with specific molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity. The pyridine ring may also interact with other molecular targets through π-π stacking or hydrogen bonding, influencing various biological pathways.
類似化合物との比較
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of an allyloxy group.
(2-Pyridyl)boronic acid: Contains a pyridine ring but lacks the allyloxy substitution.
Uniqueness: (5-(Allyloxy)pyridin-3-yl)boronic acid is unique due to the presence of both an allyloxy group and a boronic acid functional group on the pyridine ring. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H10BNO3 |
|---|---|
分子量 |
178.98 g/mol |
IUPAC名 |
(5-prop-2-enoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-2-3-13-8-4-7(9(11)12)5-10-6-8/h2,4-6,11-12H,1,3H2 |
InChIキー |
QIJVIQXLZVWVNC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OCC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


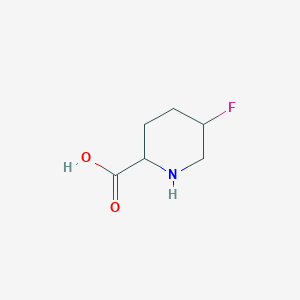
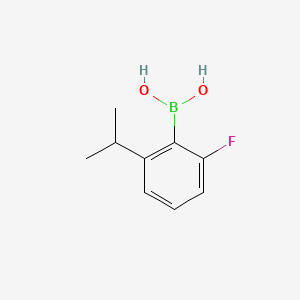
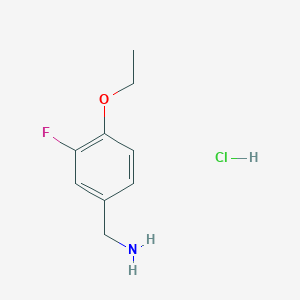
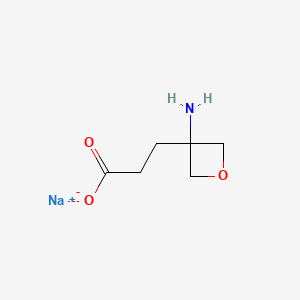
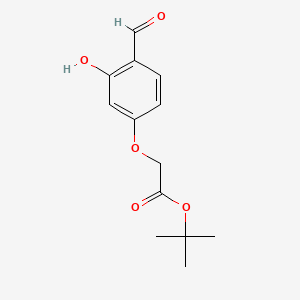
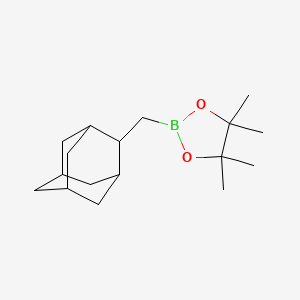
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
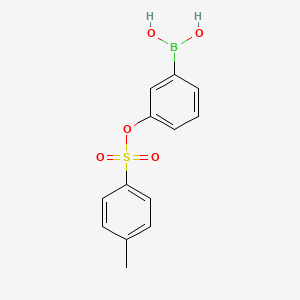
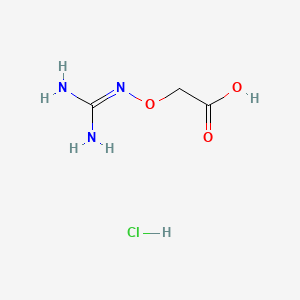
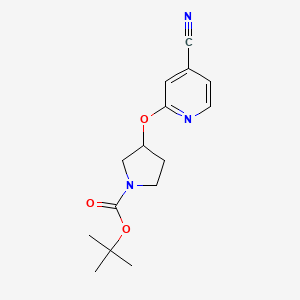
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
